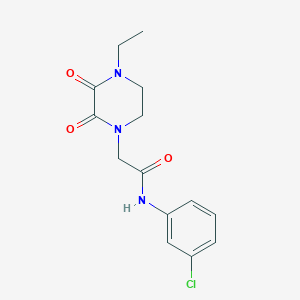![molecular formula C17H14ClN3OS2 B6507642 N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 868974-88-3](/img/structure/B6507642.png)
N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfur atom in the 1,3,4-thiadiazole ring could potentially undergo alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been described as having low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The thiazole ring, a key component of this compound, has been associated with antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, potentially reducing the risk of chronic diseases.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties . This suggests potential applications in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Applications
Compounds with a thiazole ring have shown antimicrobial and antifungal activities . This could lead to the development of new antimicrobial and antifungal agents.
Antiviral Activity
Some 1,3,4-thiadiazole sulfonamide derivatives have demonstrated antiviral activity . This suggests potential use in the development of new antiviral drugs.
Diuretic Properties
Thiazole derivatives have been associated with diuretic properties . This could lead to the development of new diuretic drugs.
Anticonvulsant and Neuroprotective Effects
Compounds containing a thiazole ring have been found to exhibit anticonvulsant and neuroprotective effects . This suggests potential applications in the treatment of neurological disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been associated with antitumor or cytotoxic activities . This suggests potential applications in the development of new cancer treatments.
Antiretroviral Drug
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests potential applications in the treatment of retroviral infections like HIV.
Wirkmechanismus
Target of Action
The compound F1838-2431, also known as N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . .
Mode of Action
The 1,3,4-thiadiazole moiety, which f1838-2431 is derived from, is known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that F1838-2431 may interact with its targets in a similar manner, leading to changes in neuronal activity.
Pharmacokinetics
The 1,3,4-thiadiazol moiety is known for its low toxicity and great in vivo stability , which may suggest favorable ADME properties for F1838-2431
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its biological activity and potential applications in medicinal chemistry. Given the diverse biological activities exhibited by 1,3,4-thiadiazole derivatives, this compound could potentially be studied for its antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)11-23-17-21-20-16(24-17)19-15(22)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECABLLSNIVQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6507561.png)
![3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6507565.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)
![4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6507582.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B6507585.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)
![N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507601.png)

![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6507609.png)
![N-(4-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6507621.png)
![2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6507651.png)
![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B6507654.png)
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride](/img/structure/B6507661.png)